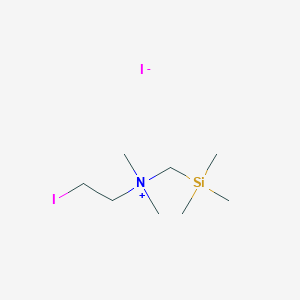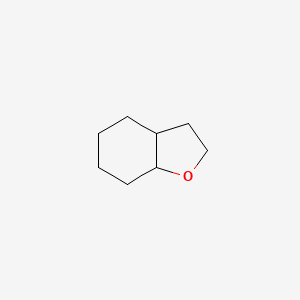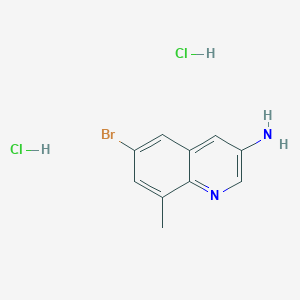
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both ammonium and iodide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide typically involves the reaction of dimethyl(2-iodoethyl)amine with trimethylsilylmethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Addition Reactions: The presence of the trimethylsilylmethyl group allows for addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation reactions can lead to the formation of corresponding oxides.
Scientific Research Applications
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the iodide and trimethylsilylmethyl groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(Iodomethyl)trimethylsilane: A related compound with similar reactivity, used in organic synthesis.
(2-Iodoethyl)trimethylammonium iodide: Another similar compound with applications in pharmaceutical research.
Uniqueness
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is unique due to its combination of ammonium, iodide, and trimethylsilylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and industrial applications.
Properties
CAS No. |
21654-78-4 |
|---|---|
Molecular Formula |
C8H21I2NSi |
Molecular Weight |
413.15 g/mol |
IUPAC Name |
2-iodoethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H21INSi.HI/c1-10(2,7-6-9)8-11(3,4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RUIWDJQZJRXCPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCI)C[Si](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)


![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)



